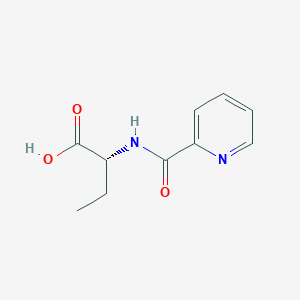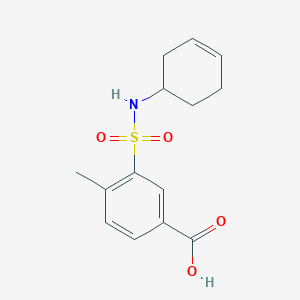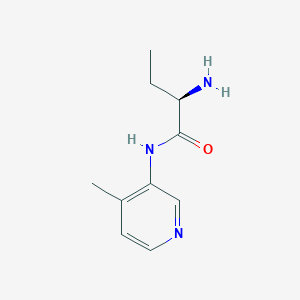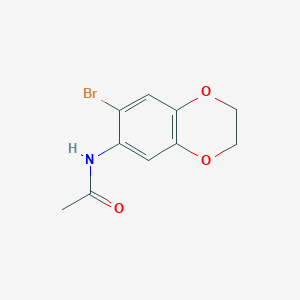
(2R)-2-(pyridine-2-carbonylamino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(pyridine-2-carbonylamino)butanoic acid, also known as PCA or pyridoxamine-5'-carboxylic acid, is a natural compound that has been extensively studied for its potential therapeutic applications. PCA is a derivative of vitamin B6 and is found in small amounts in certain foods such as meat, fish, and dairy products. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential biomedical applications of PCA.
Mécanisme D'action
The mechanism of action of (2R)-2-(pyridine-2-carbonylamino)butanoic acid is not fully understood, but it is thought to involve the inhibition of AGE formation through the trapping of reactive carbonyl species. (2R)-2-(pyridine-2-carbonylamino)butanoic acid may also act as a scavenger of free radicals, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of AGE formation, the reduction of oxidative stress and inflammation, and the improvement of insulin sensitivity. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have a protective effect on the kidneys, reducing the risk of diabetic nephropathy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(pyridine-2-carbonylamino)butanoic acid in lab experiments is its high purity and stability, which allows for consistent and reliable results. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of using (2R)-2-(pyridine-2-carbonylamino)butanoic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are many potential future directions for research on (2R)-2-(pyridine-2-carbonylamino)butanoic acid. One area of interest is the development of novel formulations of (2R)-2-(pyridine-2-carbonylamino)butanoic acid that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(pyridine-2-carbonylamino)butanoic acid and its potential therapeutic applications in other diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (2R)-2-(pyridine-2-carbonylamino)butanoic acid in humans.
Méthodes De Synthèse
(2R)-2-(pyridine-2-carbonylamino)butanoic acid can be synthesized through a multistep process starting from pyridoxine, a form of vitamin B6. The first step involves the conversion of pyridoxine to pyridoxal, followed by the reaction of pyridoxal with glycine to form pyridoxamine. Finally, pyridoxamine is carboxylated to form (2R)-2-(pyridine-2-carbonylamino)butanoic acid. This synthesis method has been optimized to produce high yields of pure (2R)-2-(pyridine-2-carbonylamino)butanoic acid, making it a viable option for large-scale production.
Applications De Recherche Scientifique
(2R)-2-(pyridine-2-carbonylamino)butanoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes and kidney disease. (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of these diseases. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Propriétés
IUPAC Name |
(2R)-2-(pyridine-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-7(10(14)15)12-9(13)8-5-3-4-6-11-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUNEYUVKKETKT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![2-[Benzyl(methyl)amino]-2-cyclopropylacetic acid](/img/structure/B7581630.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)
![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B7581649.png)
![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)


![1-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,4-dihydro-2H-quinoline-5-carboxylic acid](/img/structure/B7581673.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]sulfonylethanol](/img/structure/B7581689.png)

![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)
![(2R)-2-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B7581725.png)